![molecular formula C10H7F5N2O2 B11761085 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid is a complex organic compound characterized by its unique cyclopropane and pyrazole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the pyrazole moiety, and subsequent fluorination. Common reagents used in these reactions include organometallic compounds, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods, including chromatography and crystallization, are employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)propionic acid
- 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)butyric acid
Uniqueness
The uniqueness of 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid lies in its specific structural features, such as the combination of cyclopropane and pyrazole rings with multiple fluorine atoms. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H7F5N2O2 |
|---|---|
Molekulargewicht |
282.17 g/mol |
IUPAC-Name |
2-[(2R,4S)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12)4-1-3(4)6-7(10(13,14)15)16-17(8(6)9)2-5(18)19/h3-4H,1-2H2,(H,18,19)/t3-,4+/m1/s1 |
InChI-Schlüssel |
KKEFPICWHXMILG-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
Kanonische SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
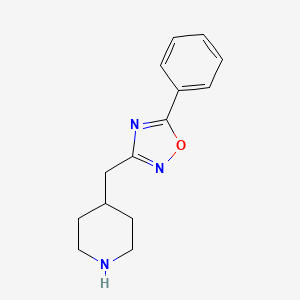
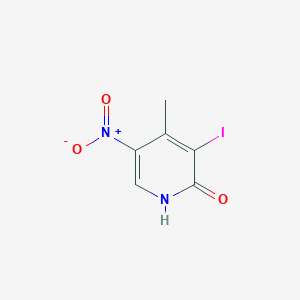
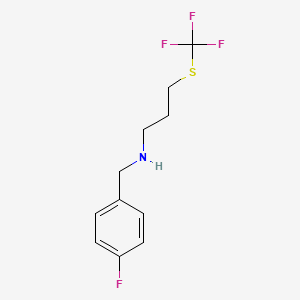

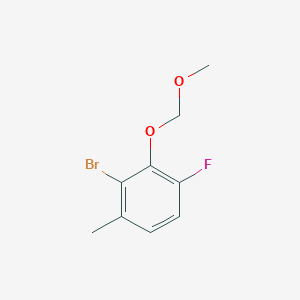
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
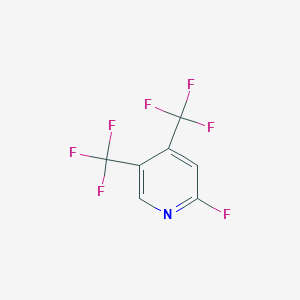
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
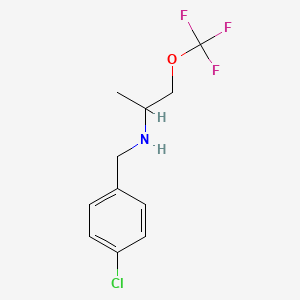
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
